molecular formula C18H18N2OS B14425954 N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine CAS No. 85656-39-9

N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine

Cat. No.: B14425954
CAS No.: 85656-39-9
M. Wt: 310.4 g/mol
InChI Key: VCWRAYOIXPYFDU-UHFFFAOYSA-N
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Description

    Reactants: Thiazole derivative, benzyl chloride, and 4-methoxyphenylboronic acid

    Conditions: Palladium-catalyzed cross-coupling reaction (Suzuki coupling)

    Product: N-Benzyl-4-(4-methoxyphenyl)-thiazole

  • Step 3: Methylation

      Reactants: N-Benzyl-4-(4-methoxyphenyl)-thiazole and methyl iodide

      Conditions: Base (e.g., potassium carbonate) in an aprotic solvent (e.g., acetone)

      Product: N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure efficiency and yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors in the presence of a sulfur source. For example, the reaction between α-haloketones and thiourea can yield thiazoles under suitable conditions.

    • Step 1: Formation of Thiazole Ring

        Reactants: α-Haloketone and thiourea

        Conditions: Reflux in ethanol or another suitable solvent

        Product: Thiazole derivative

    Chemical Reactions Analysis

    Types of Reactions

    N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

      Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic or neutral conditions

      Reduction: Lithium aluminum hydride in dry ether

      Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution

    Major Products Formed

      Oxidation: Sulfoxides, sulfones

      Reduction: Amines, alcohols

      Substitution: Halogenated derivatives, substituted thiazoles

    Scientific Research Applications

    N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine has several scientific research applications:

      Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

      Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

      Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

      Industry: Utilized in the development of new materials, including polymers and dyes.

    Mechanism of Action

    The mechanism of action of N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

    Comparison with Similar Compounds

    Similar Compounds

      N-Benzyl-4-methoxybenzylamine: Similar structure but lacks the thiazole ring.

      N-Benzyl-4-methoxybenzamide: Contains an amide group instead of the thiazole ring.

      4-Methoxyphenyl-N-methylthiazole: Similar thiazole structure but lacks the benzyl group.

    Uniqueness

    N-Benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine is unique due to the combination of its benzyl, methoxyphenyl, and methyl groups attached to the thiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

    Properties

    CAS No.

    85656-39-9

    Molecular Formula

    C18H18N2OS

    Molecular Weight

    310.4 g/mol

    IUPAC Name

    N-benzyl-4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine

    InChI

    InChI=1S/C18H18N2OS/c1-20(12-14-6-4-3-5-7-14)18-19-17(13-22-18)15-8-10-16(21-2)11-9-15/h3-11,13H,12H2,1-2H3

    InChI Key

    VCWRAYOIXPYFDU-UHFFFAOYSA-N

    Canonical SMILES

    CN(CC1=CC=CC=C1)C2=NC(=CS2)C3=CC=C(C=C3)OC

    Origin of Product

    United States

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